molecular formula C10H12BrFO B12996904 2-Bromo-4-fluoro-1-isobutoxybenzene

2-Bromo-4-fluoro-1-isobutoxybenzene

Cat. No.: B12996904
M. Wt: 247.10 g/mol
InChI Key: YKZIMYATIZKRAF-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-1-isobutoxybenzene is an organic compound with the molecular formula C10H12BrFO. It is a derivative of benzene, where the benzene ring is substituted with bromine, fluorine, and isobutoxy groups. This compound is used in various chemical syntheses and has applications in pharmaceuticals, agrochemicals, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-fluoro-1-isobutoxybenzene can be achieved through several methods. One common approach involves the bromination of fluorobenzene in the presence of a Lewis acid catalyst such as iron(III) bromide or aluminum tribromide . Another method involves the use of mixed acid nitrification, reduction, diazotization, and bromo-reaction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination and fluorination processes. These processes are optimized for high yield and cost-effectiveness, ensuring the compound is produced in sufficient quantities for commercial use .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-fluoro-1-isobutoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include Grignard reagents, organolithium compounds, and various oxidizing and reducing agents. Reaction conditions typically involve the use of solvents such as ether or THF and may require specific temperatures and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzene derivatives, while oxidation and reduction reactions can produce different functionalized compounds .

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluoro-1-isobutoxybenzene involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then undergoes further reactions to yield substituted benzene derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-fluoro-1-isobutoxybenzene is unique due to the presence of the isobutoxy group, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various complex organic molecules and enhances its utility in scientific research and industrial applications .

Properties

Molecular Formula

C10H12BrFO

Molecular Weight

247.10 g/mol

IUPAC Name

2-bromo-4-fluoro-1-(2-methylpropoxy)benzene

InChI

InChI=1S/C10H12BrFO/c1-7(2)6-13-10-4-3-8(12)5-9(10)11/h3-5,7H,6H2,1-2H3

InChI Key

YKZIMYATIZKRAF-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)F)Br

Origin of Product

United States

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